1-(3,5-Dimethylphenyl)ethanone's Proton Affinity Distinguishes It from the Sterically Hindered 2,6-Isomer
The proton affinity (PA) of 1-(3,5-dimethylphenyl)ethanone falls within a narrow range of 872-880 kJ mol⁻¹, which is characteristic of most dimethylacetophenone isomers. This is in stark contrast to 2,6-dimethylacetophenone, which exhibits a significantly lower PA of 856 kJ mol⁻¹ due to steric distortion of conjugation [1]. The PA value is a fundamental thermochemical property that governs the compound's behavior in gas-phase reactions, including chemical ionization mass spectrometry [2].
| Evidence Dimension | Proton Affinity (PA) |
|---|---|
| Target Compound Data | 872-880 kJ mol⁻¹ (range for 3,5- and most other dimethylacetophenone isomers) |
| Comparator Or Baseline | 2,6-Dimethylacetophenone (856 kJ mol⁻¹) |
| Quantified Difference | 16-24 kJ mol⁻¹ lower for the 2,6-isomer |
| Conditions | Gas-phase, determined by kinetic method (tandem MS) and proton transfer equilibrium (FT-ICR MS) |
Why This Matters
This difference is critical for applications in mass spectrometry, as it confirms the 3,5-isomer will have ionization and fragmentation behavior distinct from the 2,6-isomer, impacting detection, quantification, and method development.
- [1] Kukol, A., Strehle, F., Thielking, G., & Grützmacher, H. F. (1993). Methyl group effect on the proton affinity of methylated acetophenones studied by two mass spectrometric techniques. Organic Mass Spectrometry, 28(10), 1107-1110. View Source
- [2] Kukol, A., Strehle, F., Thielking, G., & Grützmacher, H. F. (1993). Methyl group effect on the proton affinity of methylated acetophenones studied by two mass spectrometric techniques. Organic Mass Spectrometry, 28(10), 1107-1110. View Source
